molecular formula C7H4BrClF2 B1410499 1-Bromo-4-chloro-2-(difluoromethyl)benzene CAS No. 1261859-82-8

1-Bromo-4-chloro-2-(difluoromethyl)benzene

Cat. No.: B1410499
CAS No.: 1261859-82-8
M. Wt: 241.46 g/mol
InChI Key: CLFGGXBSYXJCJE-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(difluoromethyl)benzene is a colorless liquid with the molecular formula C7H3BrClF2. It belongs to the class of halogenated benzenes, characterized by the presence of bromine, chlorine, and two fluorine atoms attached to the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-(difluoromethyl)benzene involves the reaction of 1,2-bis(bromomethyl)benzene with chlorine gas and hydrogen fluoride in the presence of a catalyst. The reaction is carried out at high temperature and pressure in an autoclave. Industrial production methods typically follow similar synthetic routes but may involve additional steps to ensure purity and yield optimization.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo Suzuki coupling with 2-cyanoarylboronic esters to form biphenyl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: It is used in the development of agrochemicals, such as pesticides and herbicides.

    Antifungal Agents: The compound has shown potential as an antifungal agent.

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-(difluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

1-Bromo-4-chloro-2-(difluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-chloro-2-fluorobenzene: This compound has a similar structure but contains only one fluorine atom.

    4-Bromo-2-chloro-1-(difluoromethyl)benzene: This compound has a different substitution pattern on the benzene ring.

    1-Bromo-4-(difluoromethyl)benzene: This compound lacks the chlorine atom present in this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-4-chloro-2-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFGGXBSYXJCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261859-82-8
Record name 1-bromo-4-chloro-2-(difluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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